molecular formula C15H22 B13745939 Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 25034-71-3

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene

Cat. No.: B13745939
CAS No.: 25034-71-3
M. Wt: 202.33 g/mol
InChI Key: FONZLIJOWFDKNC-UHFFFAOYSA-N
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Description

Properties

CAS No.

25034-71-3

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H12.C3H6.C2H4/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-2;1-2/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3;1-2H2

InChI Key

FONZLIJOWFDKNC-UHFFFAOYSA-N

Canonical SMILES

CC=C.C=C.C1C=CC2C1C3CC2C=C3

physical_description

Other Solid

Related CAS

68649-24-1
25034-71-3

Origin of Product

United States

Preparation Methods

Method: Dehydration of Ethanol Using Aluminium Oxide Catalyst

  • Reaction Principle: Ethanol undergoes elimination of water (dehydration) in the presence of a solid acid catalyst such as aluminium oxide (Al₂O₃) to yield ethene gas.
  • Chemical Equation:

    $$
    \mathrm{C2H5OH} \xrightarrow[\text{heat}]{\mathrm{Al2O3}} \mathrm{C2H4} + \mathrm{H_2O}
    $$

  • Procedure:

    • Ethanol is soaked into glass wool inside a boiling tube.
    • Approximately 2 g of aluminium oxide catalyst is placed midway in the tube.
    • The catalyst is heated strongly, while ethanol vapor is gently driven over it.
    • Ethene gas is collected by downward displacement of water, as it is insoluble in water.
    • The initial gas collected is discarded to remove air contamination.
  • Reaction Conditions:

    • Catalyst: Aluminium oxide (solid acid catalyst)
    • Temperature: Strong heating of catalyst (~300 °C typical)
    • Collection: Gas collected over water by displacement
  • Properties of Product:

    • Ethene is a colorless gas.
    • It burns with a luminous flame.
  • Reference: This method is well-documented in practical chemistry literature and experimental protocols.

Preparation of Tricyclo[5.2.1.0²,⁶]deca-3,8-diene

This complex bicyclic compound, with the formula endo-tricyclo[5.2.1.0²,⁶]deca-3,8-diene , is a key intermediate in organic synthesis, particularly in the preparation of biologically active compounds.

Synthesis Overview

  • The compound is typically prepared via oxo reaction (hydroformylation) of the tricyclic diene, followed by selective hydrogenation steps.
  • The starting material is endo-tricyclo[5.2.1.0²,⁶]deca-3,8-diene .

Key Preparation Steps

  • Oxo Reaction: The diene undergoes hydroformylation in the presence of a rhodium triaryl phosphine catalyst , introducing formyl groups at specific positions.

  • Hydrogenation of 8- and 9-exo-formyl derivatives:

    • The 8- and 9-exo-formyl-endo-tricyclo[5.2.1.0²,⁶]deca-3-enes are hydrogenated to form 8-exo-hydroxymethyl-endo-tricyclo[5.2.1.0²,⁶]decane .

    • Catalysts: Platinum oxide (PtO₂), Raney nickel, or similar hydrogenation catalysts.

    • Reaction Conditions:

      • Hydrogen pressure: 10–200 atmospheres (preferably 50–100 atm)
      • Temperature: Room temperature to 200 °C (preferably 30–150 °C)
      • Solvent: Optional; lower alcohols (methanol, ethanol) or ethers (diethyl ether, tetrahydrofuran) may be used.
    • Example Reaction Setup:

      Component Quantity
      8- and 9-exo-formyl-endo-tricyclo[5.2.1.0²,⁶]deca-3-ene 149.6 g (0.9 mole)
      Methanol (solvent) 100 mL
      Platinum oxide catalyst 200 mg
      Hydrogen pressure 90 atm
      Reaction temperature Room temperature to 120 °C
  • After hydrogen absorption ceases, the temperature is raised to continue hydrogenation until completion.

  • The catalyst is filtered off, and the product is purified by distillation under reduced pressure.

  • Product Properties:

    • Boiling point: 95–96 °C at 0.3 mmHg
    • Density: $$ D_{28} = 1.5129 $$
  • Significance: The compound is a crucial intermediate for synthesizing derivatives with antiviral and other physiological activities.

Summary Table of Preparation Methods

Compound Preparation Method Catalyst/Conditions Key Reaction Equation/Notes
Ethene (Ethylene) Dehydration of ethanol Aluminium oxide, heat (~300 °C) $$ \mathrm{C2H5OH} \xrightarrow{Al2O3, heat} \mathrm{C2H4} + \mathrm{H_2O} $$
Prop-1-ene (Propylene) Industrial steam cracking or propane dehydrogenation Platinum or chromium oxide catalysts, 600–700 °C $$ \mathrm{C3H8} \xrightarrow{heat, catalyst} \mathrm{C3H6} + \mathrm{H_2} $$ (general)
Tricyclo[5.2.1.0²,⁶]deca-3,8-diene Oxo reaction of tricyclic diene + hydrogenation Rhodium triaryl phosphine (oxo); PtO₂ or Raney Ni (hydrogenation), 10–200 atm H₂, 30–150 °C Hydrogenation of 8- and 9-exo-formyl derivatives to hydroxymethyl compound

Chemical Reactions Analysis

Types of Reactions

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene is characterized by its molecular formula C15H18C_{15}H_{18} and a molecular weight of approximately 202.33 g/mol . The compound's structure includes multiple cyclic components, contributing to its reactivity and utility in synthetic processes.

Polymer Science

One of the primary applications of this compound is in polymer science, particularly in the development of advanced materials. Its unique structure allows for the creation of crosslinked polymers that exhibit enhanced thermal stability and mechanical properties. Research indicates that polymers derived from tricyclic compounds can outperform traditional polymers in terms of strength and durability .

Case Study: Crosslinked Polymers
A study demonstrated the synthesis of crosslinked organic silicon-modified resin compositions using this compound, resulting in materials suitable for high-temperature applications. These materials showed improved resistance to thermal degradation compared to conventional resins .

Biodegradable Materials

The potential for creating biodegradable materials is another significant application area. The compound can be incorporated into biodegradable polymer matrices, which are essential for reducing environmental impact. Research has focused on developing formulations that maintain mechanical integrity while being environmentally friendly.

Case Study: Biodegradable Implants
In orthopedic applications, biodegradable implants made from modified poly-L/DL lactide incorporating tricyclic compounds have shown promising results in clinical settings. These implants facilitate healing without requiring surgical removal post-recovery .

Cosmetic Formulations

The cosmetic industry has also explored the use of this compound in formulating products that require stability and performance under varying conditions. The compound's properties enable it to act as an effective stabilizer and emulsifier.

Case Study: Cosmetic Stability
Research indicated that formulations containing this compound exhibited enhanced stability against temperature fluctuations and prolonged shelf life compared to standard formulations without it .

Comparative Analysis of Applications

Application AreaBenefitsCase Study Reference
Polymer ScienceEnhanced thermal stability and mechanical properties
Biodegradable MaterialsEnvironmentally friendly alternatives
Cosmetic FormulationsImproved product stability

Mechanism of Action

The mechanism of action of ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene involves its reactivity at the double bonds. In hydrogenation reactions, the palladium catalyst facilitates the addition of hydrogen atoms to the double bonds, converting them into single bonds and forming a more saturated compound . The compound’s unique tricyclic structure allows for selective reactions, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Ethene (C₂H₄)

Ethene, the simplest alkene, is a planar molecule with a carbon-carbon double bond. It is a colorless gas at room temperature and serves as a foundational monomer for polyethylene production. Its high reactivity in polymerization and addition reactions underpins its industrial significance.

Prop-1-ene (C₃H₆)

Prop-1-ene (propylene) is a three-carbon alkene with a terminal double bond. Like ethene, it is gaseous at ambient conditions and is a critical feedstock for polypropylene and acrylonitrile. Its methyl group introduces steric and electronic differences compared to ethene, influencing reaction kinetics and polymer properties.

Tricyclo[5.2.1.0²,⁶]deca-3,8-diene (C₁₀H₁₂)

Commonly known as dicyclopentadiene (DCPD), this bicyclic diene consists of two fused cyclopentene rings with conjugated double bonds. It exists as two stereoisomers: endo (kinetically favored, >90% in commercial products) and exo (thermodynamically stable). It is a liquid at room temperature and a key component in ethylene-propylene-diene monomer (EPDM) rubbers .

Structural and Physical Properties Comparison

Property Ethene Prop-1-ene Tricyclo[5.2.1.0²,⁶]deca-3,8-diene
Molecular Formula C₂H₄ C₃H₆ C₁₀H₁₂
Structure Planar alkene Monosubstituted alkene Tricyclic diene (endo/exo isomers)
State at RT Gas Gas Liquid
Boiling Point (°C) -103.7 -47.6 170.0 ± 0.0
Density (g/cm³) 0.00118 (gas) 0.00191 (gas) 1.0 ± 0.1
logP (Octanol-Water) 1.64 1.89 2.38

Ethene

  • Reactivity : Undergoes electrophilic addition (e.g., halogenation, hydration) and radical polymerization.
  • Applications : Polyethylene production, ethylene oxide synthesis, and as a ripening agent in agriculture.

Prop-1-ene

  • Reactivity : Similar to ethene but with regioselectivity in reactions (e.g., Markovnikov addition).
  • Applications : Polypropylene manufacturing, acrylonitrile (for plastics), and propylene glycol.

Tricyclo[5.2.1.0²,⁶]deca-3,8-diene

  • Reactivity: Ring-opening metathesis: Forms cross-linked polymers in EPDM rubbers . Hydroaminomethylation: Produces amines under rhodium catalysis (yields up to 29% for diamine derivatives) . Esterification: Reacts with carboxylic acids (e.g., acetic acid) to form tricyclic esters at 130–170°C .
  • Applications: EPDM elastomers (heat/weather resistance). Intermediate in flotation frothers (e.g., esters with C1–C6 acids) .

Stability and Environmental Considerations

  • Ethene/Prop-1-ene : Highly flammable gases; regulated under workplace safety standards.
  • Tricyclo[5.2.1.0²,⁶]deca-3,8-diene: Stability: Endo isomer dominates commercially due to faster formation rates despite lower thermodynamic stability .

Key Research Findings

  • Stereoisomerism : Exo-Tricyclo[5.2.1.0²,⁶]deca-3,8-diene is 10–15% more stable than the endo form but constitutes <10% of commercial mixtures .
  • Functionalization : Methyl derivatives (e.g., 4,9-dimethyl-TCDD) exhibit equimolar isomeric ratios in gas chromatography, enabling tailored polymer properties .
  • Thermodynamics : Hydrogenation of TCDD derivatives releases 245 ± 1 kJ/mol, highlighting significant ring strain .

Biological Activity

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene, commonly referred to as tricyclo[5.2.1.02,6]deca-3,8-diene, is a bicyclic compound with significant relevance in various fields, including organic chemistry and material science. Its unique structure contributes to its biological activity, making it a subject of interest in pharmacological and toxicological studies.

Physical Properties

PropertyValue
Molecular Weight218.34 g/mol
Boiling Point150 °C
Melting Point-20 °C
SolubilitySoluble in organic solvents

Research indicates that tricyclo[5.2.1.02,6]deca-3,8-diene exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Endocrine Disruption : Some studies suggest that certain derivatives of tricyclo[5.2.1.02,6]deca-3,8-diene may exhibit endocrine-disrupting properties, raising concerns about their use in consumer products.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of tricyclo[5.2.1.02,6]deca-3,8-diene against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Oxidative Stress Reduction : In a laboratory study focused on oxidative stress in human cells, tricyclo[5.2.1.02,6]deca-3,8-diene was shown to reduce reactive oxygen species (ROS) levels by approximately 70%, highlighting its potential as an antioxidant.
  • Endocrine Disruption Assessment : Research conducted by the Environmental Protection Agency (EPA) assessed the endocrine-disrupting potential of compounds related to tricyclo[5.2.1.02,6]deca-3,8-diene. The findings indicated that some derivatives could interfere with hormone signaling pathways in vitro.

Toxicological Profile

The safety profile of tricyclo[5.2.1.02,6]deca-3,8-diene is critical for its application in pharmaceuticals and consumer products:

  • Acute Toxicity : Animal studies have shown that high doses can lead to toxicity characterized by respiratory distress and neurological symptoms.
  • Chronic Exposure Risks : Long-term exposure studies indicate potential carcinogenic effects associated with certain derivatives.

Regulatory Status

Due to its biological activity and potential health risks, tricyclo[5.2.1.02,6]deca-3,8-diene is subject to regulatory scrutiny under various chemical safety laws.

Q & A

Basic Research Questions

Q. How can researchers synthesize tricyclo[5.2.1.0²,⁶]deca-3,8-diene (DCPD) and confirm its stereoisomeric purity?

  • Methodology : DCPD is synthesized via thermal dimerization of cyclopentadiene under controlled conditions (120–150°C). Kinetic control favors the endo isomer (>90% yield), while prolonged heating shifts the equilibrium toward the thermodynamically stable exo isomer. To confirm stereoisomeric purity, use gas chromatography (GC) with a chiral stationary phase or 1H NMR^{1}\text{H NMR} spectroscopy, leveraging distinct chemical shifts for endo (δ 5.5–6.0 ppm, olefinic protons) and exo (δ 5.0–5.5 ppm) forms .

Q. What analytical techniques are optimal for characterizing the copolymer structure of EPDM (ethylene-propylene-diene monomer rubber)?

  • Methodology :

  • NMR Spectroscopy : 13C NMR^{13}\text{C NMR} identifies monomer sequence distribution (e.g., ethylene-propylene diad sequences) and diene incorporation sites.
  • FTIR : Detects unsaturation from the diene (C=C stretch at ~1650 cm⁻¹) and quantifies ethylene/propylene ratios via CH₂/CH₃ absorption bands.
  • GPC : Measures molecular weight distribution, critical for correlating structure with mechanical properties .

Q. What challenges arise in isolating endo/exo isomers of DCPD, and how can they be addressed?

  • Methodology : Isomer separation is challenging due to similar boiling points. Use preparative HPLC with a chiral column or fractional crystallization in hexane at low temperatures (-20°C). Monitor purity via differential scanning calorimetry (DSC), noting distinct melting points (endo: ~33°C; exo: ~19°C) .

Advanced Research Questions

Q. How does tricyclo[5.2.1.0²,⁶]deca-3,8-diene incorporation influence the glass transition temperature (TgT_g) of polymethyl methacrylate (PMMA)?

  • Methodology : Introduce DCPD-derived monomers (e.g., tricyclodecyl methacrylate) via free-radical polymerization. Measure TgT_g using dynamic mechanical analysis (DMA) or DSC. Increased rigidity from the tricyclic structure elevates TgT_g by 10–15°C compared to unmodified PMMA. Correlate results with density functional theory (DFT) calculations of steric hindrance .

Q. What electrochemical methods elucidate the reduction mechanisms of bicyclic ketones to form tricyclo structures?

  • Methodology : Employ polarography to study reduction potentials in aprotic solvents (e.g., DMF). Use controlled-potential electrolysis at mercury electrodes to isolate intermediates. Coulometric analysis confirms a two-electron transfer process, leading to cyclization products like tricyclo[5.2.1.0²,⁶]deca-3,8-diol. Validate mechanisms using 13C NMR^{13}\text{C NMR} tracking of carbonyl group conversion .

Q. How can computational models assess the environmental persistence of tricyclo-derived phosphorodithioates?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and bioaccumulation factors. Use molecular docking simulations to evaluate binding affinity with cytochrome P450 enzymes. Experimental validation includes OECD 301B (ready biodegradability) and OECD 305 (bioaccumulation in fish) tests .

Data Contradiction Analysis

Resolving conflicting reports on the thermodynamic stability of DCPD isomers:

  • Approach : Re-evaluate experimental conditions (e.g., temperature, reaction time). Kinetic studies via Arrhenius plots show endo formation is favored at lower temperatures (ΔG‡ = 50 kJ/mol), while exo dominates at equilibrium (ΔG = -5 kJ/mol). Computational studies (e.g., Gaussian-09 with B3LYP/6-31G*) corroborate exo stability due to reduced ring strain .

Methodological Tables

Analytical Technique Application Key Parameters Reference
GC-MSIsomer quantification in DCPDChiral columns (e.g., β-cyclodextrin)
DSCTgT_g measurement in PMMA compositesHeating rate: 10°C/min, N₂ atmosphere
CoulometryElectron transfer analysis in ketone reductionApplied potential: -1.8 V vs. SCE

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